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Compound of Interest

Compound Name: Lanicemine

Cat. No.: B1674462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lanicemine (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, also known as AZD6765, is a low-

trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its

potential as a rapid-acting antidepressant. Its unique pharmacological profile, characterized by

a faster dissociation rate from the NMDA receptor channel compared to ketamine, has been

linked to a reduced incidence of psychotomimetic side effects. This technical guide provides a

comprehensive overview of the chemical structure and a detailed examination of a plausible

enantioselective synthetic route for Lanicemine, compiled from publicly available scientific

literature and patents. Additionally, this guide outlines the key signaling pathways believed to

be modulated by Lanicemine's mechanism of action.

Chemical Structure and Identification
Lanicemine is a chiral molecule with the (S)-configuration at the stereocenter. The chemical

structure consists of a phenethylamine backbone with a pyridin-2-ylmethyl substituent at the 2-

position of the ethylamine chain.

Table 1: Chemical Identification of Lanicemine
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Identifier Value

IUPAC Name (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine

Synonyms AZD6765, AR-R 15896AR

CAS Number 153322-05-5

Molecular Formula C₁₃H₁₄N₂

Molecular Weight 198.26 g/mol

Canonical SMILES N--INVALID-LINK--CC2=NC=CC=C2

InChI Key FWUQWDCOOWEXRY-ZDUSSCGKSA-N

Enantioselective Synthesis of Lanicemine
The synthesis of Lanicemine requires a stereocontrolled approach to establish the desired (S)-

enantiomer. Based on established methodologies for the asymmetric synthesis of chiral

amines, a plausible and efficient route involves the diastereoselective addition of a Grignard

reagent to a chiral sulfinamide derived from pyridine-2-carboxaldehyde. This method provides

high stereoselectivity and good overall yields.

Synthesis of the Chiral Auxiliary
The synthesis commences with the preparation of a chiral sulfinamide, which serves as a chiral

auxiliary to direct the stereochemical outcome of the key carbon-carbon bond-forming step.

Experimental Protocol: Synthesis of (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-

sulfinamide

Materials: Pyridine-2-carboxaldehyde, (R)-2-methylpropane-2-sulfinamide (Ellman's

auxiliary), titanium (IV) ethoxide, anhydrous tetrahydrofuran (THF).

Procedure:

To a solution of pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF, add (R)-2-

methylpropane-2-sulfinamide (1.05 equivalents).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add titanium (IV) ethoxide (2.0 equivalents) dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by the addition of brine.

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired (R)-

N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide.

Diastereoselective Grignard Addition
The key stereocenter is introduced via the diastereoselective addition of a phenyl Grignard

reagent to the chiral sulfinamide. The bulky tert-butylsulfinyl group effectively shields one face

of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.

Experimental Protocol: Synthesis of (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-

2-sulfinamide

Materials: (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide, phenylmagnesium

bromide (Grignard reagent), anhydrous diethyl ether or THF.

Procedure:

Dissolve the (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide (1.0 equivalent)

in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of phenylmagnesium bromide (1.2 equivalents) to the cooled

solution.

Stir the reaction mixture at -78 °C for 3-4 hours.

Quench the reaction at low temperature by the slow addition of saturated aqueous

ammonium chloride solution.
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Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

The resulting diastereomeric mixture can be purified by column chromatography to isolate

the major (S,R)-diastereomer.

Deprotection of the Chiral Auxiliary
The final step involves the removal of the chiral sulfinyl group to yield the target compound,

Lanicemine, as its hydrochloride salt.

Experimental Protocol: Synthesis of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine (Lanicemine)

Materials: (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide,

hydrochloric acid (in a suitable solvent like dioxane or methanol).

Procedure:

Dissolve the purified (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-

sulfinamide (1.0 equivalent) in methanol.

Add a solution of hydrochloric acid (e.g., 4M in dioxane, 2-3 equivalents) to the solution at

room temperature.

Stir the mixture for 1-2 hours.

Concentrate the reaction mixture under reduced pressure to obtain the crude

hydrochloride salt of Lanicemine.

The product can be further purified by recrystallization from a suitable solvent system

(e.g., methanol/diethyl ether) to yield pure (S)-1-phenyl-2-(pyridin-2-yl)ethanamine

hydrochloride.

Table 2: Summary of a Plausible Lanicemine Synthesis Route
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Step Reaction Key Reagents
Typical
Diastereomeri
c Ratio

Typical Yield

1

Formation of

Chiral

Sulfinamide

Pyridine-2-

carboxaldehyde,

(R)-2-

methylpropane-

2-sulfinamide,

Ti(OEt)₄

N/A >90%

2

Diastereoselectiv

e Grignard

Addition

Phenylmagnesiu

m bromide
>95:5 70-85%

3 Deprotection Hydrochloric acid N/A >95%

Signaling Pathways and Mechanism of Action
Lanicemine, as an NMDA receptor antagonist, is believed to exert its rapid antidepressant

effects through the modulation of several downstream signaling pathways, primarily by

increasing glutamate transmission. This leads to the activation of the α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptor and subsequent downstream signaling

cascades.[1]

mTOR Signaling Pathway
The blockade of NMDA receptors by Lanicemine is thought to lead to a surge in extracellular

glutamate, which in turn activates AMPA receptors. This activation can trigger the mammalian

target of rapamycin (mTOR) signaling pathway.[2][3] The mTOR pathway is a crucial regulator

of protein synthesis, and its activation is associated with increased synaptogenesis and

synaptic plasticity, which are believed to underlie the rapid antidepressant effects.[4]

Lanicemine NMDA Receptor
blocks

↑ Glutamate Release
disinhibition

AMPA Receptor
activates

mTORC1 Activation ↑ Protein Synthesis
(e.g., BDNF, Synapsin)

↑ Synaptic Plasticity
& Antidepressant Effects
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Click to download full resolution via product page

Caption: Lanicemine's blockade of NMDA receptors leads to mTORC1 activation.

ERK/CREB Signaling Pathway
Another important downstream cascade implicated in the action of NMDA receptor antagonists

is the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein

(CREB) pathway. Activation of this pathway is also linked to the expression of genes involved in

neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[5]
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Caption: Lanicemine may indirectly activate the ERK/CREB pathway.

Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible

enantioselective synthesis of Lanicemine. The presented synthetic route, utilizing a chiral

sulfinamide auxiliary, offers a practical and efficient method for obtaining the desired (S)-

enantiomer with high stereochemical control. Furthermore, the elucidation of the key signaling

pathways, including the mTOR and ERK/CREB cascades, provides a molecular framework for

understanding the rapid antidepressant effects of Lanicemine. This information is intended to

be a valuable resource for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development who are interested in the further investigation and

potential therapeutic applications of this and related NMDA receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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